molecular formula C13H8N2OS2 B8390077 5-[(4-Quinolinyl)methylene]-2-thioxo-4-thiazolidinone CAS No. 7467-45-0

5-[(4-Quinolinyl)methylene]-2-thioxo-4-thiazolidinone

Cat. No.: B8390077
CAS No.: 7467-45-0
M. Wt: 272.3 g/mol
InChI Key: GTYFFRFEABSUHZ-UHFFFAOYSA-N
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Description

5-[(4-Quinolinyl)methylene]-2-thioxo-4-thiazolidinone is a useful research compound. Its molecular formula is C13H8N2OS2 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7467-45-0

Molecular Formula

C13H8N2OS2

Molecular Weight

272.3 g/mol

IUPAC Name

5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H8N2OS2/c16-12-11(18-13(17)15-12)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-7H,(H,15,16,17)

InChI Key

GTYFFRFEABSUHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)NC(=S)S3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Rhodanine (2.2 g; 16.5 mmol), 1.3 ml of concentrated ammonium hydroxide and 1 g of ammonium chloride in 20 ml of ethanol were heated on a steam bath for 15 minutes. 4-Quinoline carboxaldehyde (2.6 g; 16.5 mmol) was added and the resulting mixture was heated on the steam bath for another hour. Upon cooling to 5° C. a precipitate formed. This precipitate was recovered by filtration and then washed with water to provide 4 g of title compound, m.p. 325°-328° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two

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